molecular formula C6H10O2 B140494 Cyclopentanecarboxylic acid CAS No. 3400-45-1

Cyclopentanecarboxylic acid

Cat. No.: B140494
CAS No.: 3400-45-1
M. Wt: 114.14 g/mol
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid (CPA) is a cyclic aliphatic carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its structure consists of a cyclopentane ring fused to a carboxylic acid group, making it a versatile intermediate in organic synthesis. Key identifiers include CAS numbers 197958-29-5 (high-purity grade) and 3400-45-1 (EINECS), with ChemSpider ID 17789 .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Antitumor Agents
Cyclopentanecarboxylic acid derivatives have been investigated for their potential in developing antitumor agents. Notably, platinum(II) complexes of this compound hydrazide have shown promising cytotoxicity against various cancer cell lines, including Friend leukemia and A2780 ovarian tumor cells. These complexes were characterized by their lower toxicity compared to cisplatin while maintaining comparable antitumor activity in vivo against murine leukemia models .

1.2 Boron Neutron Capture Therapy (BNCT)
In the realm of cancer treatment, this compound has been utilized in BNCT, particularly in rodent models for glioma and melanoma. The compound acts as a carrier for boron isotopes, which are selectively taken up by tumor cells, allowing targeted radiation therapy that spares normal tissues . Clinical trials are ongoing to evaluate its efficacy in treating various malignancies.

Material Science Applications

2.1 Polymer Synthesis
this compound serves as a precursor in synthesizing various polymers and advanced materials. Its unique structure allows it to be incorporated into polymer backbones, enhancing material properties such as thermal stability and mechanical strength. The increasing demand for high-performance materials has driven research into optimizing synthetic pathways for this compound derivatives .

2.2 Fragrance Industry
The compound is also significant in the fragrance industry, where it is used as an intermediate in synthesizing aromatic compounds. Its ability to contribute to complex scent profiles makes it a valuable ingredient in perfumery .

Organic Synthesis Applications

3.1 Transannular C–H Functionalization
Recent advancements have demonstrated the utility of this compound in transannular C–H functionalization reactions. This process allows for the selective arylation of cycloalkane carboxylic acids, providing a straightforward method to synthesize biologically active compounds with minimal steps . The ability to modify this compound derivatives enhances their potential as building blocks in drug discovery.

3.2 Synthetic Routes Development
Various synthetic routes have been developed to create this compound derivatives efficiently. Techniques such as ring contraction from larger cyclic compounds have been explored to produce these valuable intermediates with high yields .

Case Studies

Application AreaCase Study DescriptionKey Findings
Pharmaceuticals Platinum(II) complexes of this compound hydrazideLower toxicity than cisplatin; comparable antitumor activity against leukemia models .
BNCT Use of this compound in boron neutron capture therapy for glioma and melanomaTargeted therapy shows potential; ongoing clinical trials for efficacy assessment .
Material Science Incorporation of this compound into polymer formulationsEnhanced material properties; increasing demand for high-performance applications .
Organic Synthesis Transannular C–H arylation of cyclopentanecarboxylic acidsEfficient synthesis of biologically active compounds with improved selectivity and yield .

Mechanism of Action

The mechanism by which cyclopentanecarboxylic acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as drug synthesis or fragrance formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanecarboxylic acid derivatives and analogs vary in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Methyl-Substituted Derivatives

1-Methylthis compound (CAS 5217-05-0)

  • Molecular Formula : C₇H₁₂O₂.
  • Key Properties :
    • Thermodynamic Cp,gas = 310.57 J/mol·K ; Tboilr = 389.70 K at 2.10 kPa .
    • Applications: Used in specialty chemicals and as a reference compound in computational chemistry due to its predictable vapor pressure and heat capacity .

1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)this compound

  • Molecular Formula: C₂₀H₂₅NO₃.
  • Structural Complexity: The naphthylcarbamoyl group enhances binding affinity to protein targets .

Amino- and Hydroxy-Substituted Derivatives

1-Amino-2-hydroxythis compound

  • Molecular Formula: C₆H₁₁NO₃.
  • Key Properties: Synthesis: Derived from 1-cyclopentenecarboxylic acid via cyanohydrin formation and hydrolysis . Bioactivity: Structural analog of serine and threonine; explored as an antitumor agent due to similarities with cycloleucine .

1-(Acetylamino)-cyclopentanecarboxylic Acid (CAS 4854-46-0)

  • Molecular Formula: C₈H₁₃NO₃.
  • Key Properties: Stability: Acetylation of the amino group improves metabolic stability compared to unmodified analogs . Applications: Intermediate in peptide mimetics and prodrug design .

Halogenated and Ester Derivatives

3-Fluorothis compound (CAS 1000331-07-2)

  • Molecular Formula : C₆H₉FO₂.
  • Key Properties :
    • Reactivity: Fluorine substitution enhances electronegativity, altering acidity (pKa ~2.8 vs. CPA’s ~4.7) .
    • Applications: Building block for fluorinated pharmaceuticals and agrochemicals .

This compound Esters

  • Examples: 4-Hexadecyl ester (CAS 1000282-77-5): Used in lubricants and surfactants due to its long alkyl chain . Methyl ester: Produced via thallium-mediated oxidation of cyclohexanone; bp 102°C at 14 mmHg .

Market and Industrial Relevance

Compound Market Value (2030 Projection) Key Industries
CPA $171.34 million Pharmaceuticals, Polymers
Fluorinated Derivatives N/A Specialty Chemicals
Amino-Substituted CPA N/A Oncology Research

Biological Activity

Cyclopentanecarboxylic acid (CPCA) is a cyclic carboxylic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of CPCA, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by a five-membered carbon ring with a carboxyl group (-COOH) attached. Its unique structure allows for various interactions within biological systems, contributing to its pharmacological properties.

Biological Activities

  • Antitumor Activity :
    • Mechanism : Research indicates that derivatives of this compound, particularly 1-amino-cyclopentane carboxylic acid (ACPC), exhibit significant antitumor effects. ACPC has been shown to inhibit the growth of several cancer cell lines, including Novikoff rat hepatoma and Walker rat carcinoma . The mechanism appears to involve interference with metabolic pathways essential for tumor growth.
    • Case Study : A study demonstrated that ACPC administration resulted in reduced tumor size in rodent models, highlighting its potential as an anticancer agent .
  • Renal Function Improvement :
    • Mechanism : CPCA and its derivatives have been identified as renal vasodilators and diuretics. They enhance kidney function by increasing blood flow and urine output, making them candidates for treating hypertension and kidney dysfunction .
    • Research Findings : In experiments with spontaneously hypertensive rats, CPCA derivatives showed increased urine volume and sodium excretion, indicating their efficacy in managing renal health .
  • C-H Functionalization :
    • Significance : Recent advancements in synthetic methods have allowed for the transannular C–H functionalization of cycloalkane carboxylic acids, including CPCA. This process facilitates the creation of biologically active compounds with improved pharmacological profiles .
    • Applications : The ability to modify CPCA through C–H arylation enhances its potential as a scaffold in drug development, particularly for compounds targeting hormone-dependent cancers .

Data Tables

Biological ActivityMechanismModel OrganismReference
AntitumorInhibits tumor growthRat models (Novikoff hepatoma)
Renal function improvementRenal vasodilation and diuretic effectsSpontaneously hypertensive rats
C-H FunctionalizationEnhances synthetic accessibilityVarious cycloalkane models

Case Studies

  • Antitumor Efficacy : A study published in Nature reported that ACPC significantly reduced tumor size in rodent models when administered at specific dosages, showcasing its potential as an effective therapeutic agent against certain cancers .
  • Renal Studies : In a controlled experiment with hypertensive rats, compounds derived from CPCA were shown to increase urine output significantly compared to controls, establishing their role in renal therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclopentanecarboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via multiple pathways:

  • Catalytic hydrocarboxylation of cyclopentene using synthesis gas (CO/H₂) under high-pressure conditions, which directly forms the carboxylic acid .
  • Favorskii rearrangement of cyclohexanone derivatives, involving alpha-chlorination, ether formation, and ester hydrolysis steps .
  • Oxidation of 1,1'-bicyclopentyl-1,1'-diol with KMnO₄ or CrO₃, yielding this compound as a major product . Yields depend on catalyst choice (e.g., Pd/C for reductions), temperature, and solvent polarity. For example, CrO₃ in acidic media may favor overoxidation, requiring precise stoichiometric control .

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

  • GC-MS : Effective for volatile derivatives (e.g., methyl or vinyl esters). For example, 3-methylene derivatives show distinct fragmentation patterns at m/z 114 (base peak for the cyclopentane ring) .
  • NMR : Key signals include δ 1.5–2.5 ppm (cyclopentane protons) and δ 10–12 ppm (carboxylic acid proton, if free). Substituted derivatives (e.g., 3-fluoro or 2-hexyl-3-oxo) exhibit characteristic shifts due to electron-withdrawing groups .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid or ester functionality .

Q. What role does this compound play in bioactive compound synthesis?

It serves as a precursor for:

  • Amino acid analogs : 1-Amino derivatives (e.g., 1-aminothis compound) are used in peptide mimetics, synthesized via Strecker or Gabriel reactions .
  • Terpenoid derivatives : Esterification with bicyclic alcohols (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) produces plant growth regulators, as seen in Perumal, 2006 .

Advanced Research Questions

Q. How do stereochemical challenges in this compound derivatives impact synthetic strategies?

  • Cis/trans isomerism : In 3-substituted derivatives (e.g., 3-fluoro or 3-ethenyl), steric hindrance dictates reaction pathways. For example, Favorskii rearrangements may favor trans products due to ring strain minimization .
  • Chiral resolution : Derivatives like (R)-3-(1-methylethylidene)this compound require chiral HPLC or enzymatic resolution for enantiopure synthesis .

Q. What discrepancies exist in reported spectral data for this compound esters, and how can they be resolved?

  • Mass spectral inconsistencies : For example, vinyl esters (e.g., ethenyl ester, CAS 16523-06-1) may show variable base peaks due to fragmentation stability. Cross-referencing with the EPA/NIH Mass Spectral Database (e.g., m/z 140 for C₈H₁₂O₂ derivatives) is critical .
  • NMR solvent effects : Carboxylic acid protons in DMSO-d₆ vs. CDCl₃ exhibit significant chemical shift differences, necessitating solvent notation in data reporting .

Q. What strategies optimize the synthesis of complex derivatives like 2-hexyl-3-oxothis compound methyl ester?

  • Stepwise oxidation-esterification : Cyclopentane rings are first oxidized to ketones (e.g., using PCC), followed by alkylation with hexyl Grignard reagents and final esterification with methyl iodide .
  • Byproduct mitigation : Side reactions during alkylation (e.g., overalkylation) are minimized using low temperatures (−78°C) and controlled stoichiometry .

Q. How do computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

  • DFT calculations : Used to model transition states in Diels-Alder reactions involving this compound dienophiles. For example, electron-deficient derivatives (e.g., 3-oxo) show higher reactivity due to lowered LUMO energy .
  • MD simulations : Predict solubility and aggregation behavior in aqueous media, critical for designing bioactive derivatives .

Q. Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

  • Follow Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed reaction conditions (catalyst loading, temperature gradients, purification methods).
  • Report yields as isolated masses, not theoretical calculations.
  • Include characterization data (e.g., HRMS, elemental analysis) for new compounds .

Q. What analytical techniques resolve conflicting data on derivative purity?

  • HPLC-DAD/MS : Detects trace impurities in esters (e.g., 3-oxo-phenylmethyl ester, CAS 130761-99-8) that NMR may miss .
  • X-ray crystallography : Confirms stereochemistry of crystalline derivatives (e.g., cis-1-methyl-3-isopropyl derivatives) .

Properties

IUPAC Name

cyclopentanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDSSBMEKXHSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70187610
Record name Cyclopentane carboxylic acid
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Molecular Weight

114.14 g/mol
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CAS No.

3400-45-1
Record name Cyclopentanecarboxylic acid
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Record name Cyclopentanecarboxylic acid
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example-17 by using 3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Intermediate-63, 0.100 g, 0.271 mmol), TEA (1.0 mL), TBTU (0.261 g, 0.813 mmol), THF:DMF (10 mL), cyclopentanecarboxylic acid (0.061 g, 0.542 mmol) to afford 0.025 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 1.50-1.76 (m, 8H), 2.62 (s, 1H), 4.30 (d, 2H), 7.45 (m, 1H), 7.61 (m, 2H), 7.85 (d, J=9.6 Hz, 2H), 8.19 (d, J=8.1 Hz, 2H), 8.40 (m, 1H), 12.69 (s, 1H); MS (m/z): 465.08 (M+H)+.
Name
3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.261 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclopentanecarboxylic acid
Cyclopentanecarboxylic acid
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Cyclopentanecarboxylic acid

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